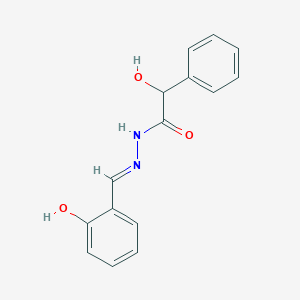

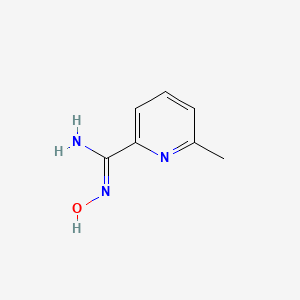

![molecular formula C17H17BrN4O2 B1417670 (2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide CAS No. 497060-03-4](/img/structure/B1417670.png)

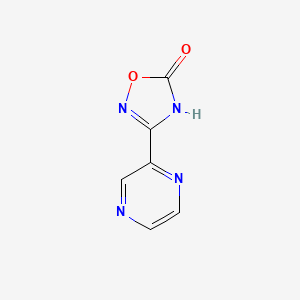

(2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide

Übersicht

Beschreibung

This would typically involve identifying the compound’s systematic name, its molecular formula, and possibly its structure based on the name.

Synthesis Analysis

This involves outlining the methods and reagents used in the synthesis of the compound. It may also include yield and purity of the synthesized compound.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc.Wissenschaftliche Forschungsanwendungen

1. Heterocyclic Amines and Cancer Research Studies have implicated heterocyclic amines (HAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in human breast cancer. These compounds, found in cooked meats, form DNA adducts in the mammary gland after metabolic activation. Research suggests that food-derived HAs, including PhIP, might be etiologic agents in human breast cancer. This highlights the significance of understanding the impact of compounds like (2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide in cancer research and dietary choices (Snyderwine, 1994).

2. Gastroprotective Properties of Similar Compounds Compounds like ebrotidine, structurally related to (2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide, have shown notable gastroprotective properties. The cytoprotective attributes of ebrotidine are attributed to its ability to enhance the physicochemical characteristics of the mucus gel, indicating the potential of similar compounds in the treatment of ulcer disease (Slomiany & Slomiany, 1997).

3. Regioselectivity in Bromination of Unsymmetrical Dimethylated Pyridines Research on the bromination of unsymmetrical dimethylpyridines, which are structurally similar to (2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide, highlights the regioselectivity of bromination. This indicates the nitrogen in the ring's role in deactivating inductively, offering insights into the synthesis and chemical behavior of such compounds (Thapa et al., 2014).

4. Pyranopyrimidine Derivatives in Medicinal and Pharmaceutical Industries Pyranopyrimidine scaffolds, related to the core structure of (2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide, have been identified for their broader synthetic applications and bioavailability. These derivatives, synthesized through diversified hybrid catalysts, highlight the potential of these compounds in the development of lead molecules for the medicinal and pharmaceutical industries (Parmar et al., 2023).

5. Tautomerism of Nucleic Acid Bases The study of tautomeric equilibria of nucleic acid bases, related to compounds like (2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide, is crucial for understanding DNA replication and mutation. The shift in tautomeric equilibria due to environmental interactions provides valuable insights into the biological significance of these compounds and their possible impact on genetic information processing (Person et al., 1989).

Safety And Hazards

Material Safety Data Sheets (MSDS) are often referred to for information on the safety and hazards associated with a compound.

Zukünftige Richtungen

This could involve potential applications of the compound, areas for further research, etc.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some or all of this information may not be available. It’s always a good idea to consult primary literature sources or a trusted database for the most accurate and up-to-date information.

Eigenschaften

IUPAC Name |

(Z)-2-[(E)-(5-bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN4O2/c1-10-15(18)11(2)21-17(20-10)19-9-14(12(3)23)16(24)22-13-7-5-4-6-8-13/h4-9,23H,1-3H3,(H,22,24)/b14-12-,19-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVQWVMEQSLYRE-SFLPCDDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N=CC(=C(C)O)C(=O)NC2=CC=CC=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NC(=N1)/N=C/C(=C(\C)/O)/C(=O)NC2=CC=CC=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

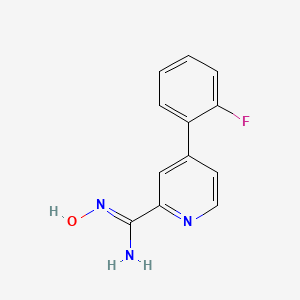

![2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417596.png)

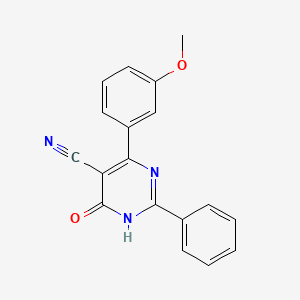

![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)

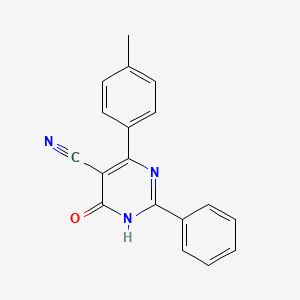

![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)

![2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol](/img/structure/B1417604.png)

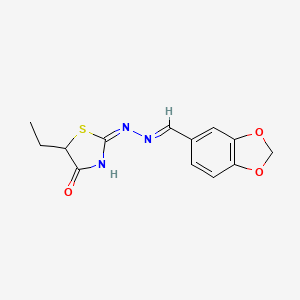

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)